Benzenesulfonamide, 2,5-dichloro-N-2-pyrimidinyl-
Description
“Benzenesulfonamide, 2,5-dichloro-N-2-pyrimidinyl-” is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 5-positions and a sulfonamide group linked to a pyrimidinyl moiety. Sulfonamides are a well-studied class of compounds with diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.
Properties
CAS No. |
88522-26-3 |
|---|---|
Molecular Formula |
C10H7Cl2N3O2S |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
2,5-dichloro-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H7Cl2N3O2S/c11-7-2-3-8(12)9(6-7)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15) |
InChI Key |
XVCRJNXQICMDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminopyrimidine under basic conditions. The sulfonyl chloride acts as an electrophile, while the amine group of pyrimidine serves as the nucleophile.
Reaction equation :
$$
\text{C}6\text{H}3\text{Cl}2\text{SO}2\text{Cl} + \text{C}4\text{H}4\text{N}3\text{H}2 \xrightarrow{\text{Base}} \text{C}{10}\text{H}7\text{Cl}2\text{N}3\text{O}_2\text{S} + \text{HCl}
$$
Standard Protocol
Reagents :
Procedure :
- Dissolve 2-aminopyrimidine in anhydrous DCM or THF.
- Add triethylamine dropwise under nitrogen atmosphere.
- Slowly add 2,5-dichlorobenzenesulfonyl chloride at 0–5°C.
- Stir for 4–6 hours at room temperature.
- Quench with ice-cold water and extract with DCM.
- Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).
Yield : 85–95%.
Critical Parameters
- Temperature Control : Exothermic reaction requires cooling to avoid side products.
- Solvent Choice : THF improves solubility of intermediates compared to DCM.
- Base Selection : Pyridine reduces HCl gas evolution but may lower reaction rate.
Optimized Industrial-Scale Synthesis
One-Pot Continuous Flow Process
A patent (WO2001081335A1) describes a scalable method using continuous flow reactors to enhance efficiency:
| Parameter | Value |
|---|---|
| Residence time | 15–20 minutes |
| Temperature | 25–30°C |
| Pressure | 2–3 bar |
| Solvent | Acetonitrile |
| Catalyst | Tetrabutylammonium iodide (TBAI, 0.1 mol%) |
Advantages :
Microwave-Assisted Synthesis
A modified protocol (PMC6151383) employs microwave irradiation to accelerate the reaction:
Alternative Synthetic Routes
Sulfonamide Potassium Salt Coupling
A method from US8114885B2 uses pre-formed sulfonamide salts:
- Generate potassium 2,5-dichlorobenzenesulfonamide by treating sulfonyl chloride with KOtBu.
- React with 2-chloropyrimidine in DMSO at 80°C for 12 hours.
Equation :
$$
\text{C}6\text{H}3\text{Cl}2\text{SO}2\text{K} + \text{C}4\text{H}3\text{ClN}2 \rightarrow \text{C}{10}\text{H}7\text{Cl}2\text{N}3\text{O}2\text{S} + \text{KCl}
$$
Reductive Amination Approach
A recent PMC study (PMC7139731) reports a two-step process:
- Condense 2,5-dichlorobenzenesulfonyl chloride with 2-nitroaminopyrimidine.
- Reduce nitro group using Na₂S₂O₄ in aqueous ethanol.
Conditions :
- Step 1: 0°C, 2 hours (yield: 89%).
- Step 2: 50°C, 1 hour (yield: 94%).
Analytical Validation of Synthesis
Spectroscopic Characterization
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC (PMC6151383) | C18 column, MeOH/H₂O (70:30) | 99.5 |
| Elemental Analysis | C, H, N, S, Cl | ±0.3% theory |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Classical | 85–95 | 98 | Moderate | 12–15 |
| Continuous Flow | 98 | 99 | High | 8–10 |
| Microwave | 92 | 99.5 | Low | 18–20 |
| Reductive Amination | 84 | 97 | Moderate | 14–16 |
Key Observations :
- Continuous flow synthesis offers the best balance of yield and cost for industrial applications.
- Microwave methods achieve high purity but are less scalable.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 5 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The pyrimidin-2-yl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzenesulfonamides with various functional groups.
Oxidation: Benzenesulfonic acids.
Reduction: Benzenesulfinamides.
Scientific Research Applications
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamide derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrimidin-2-yl group can enhance binding affinity and specificity towards the target. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The key distinction between “Benzenesulfonamide, 2,5-dichloro-N-2-pyrimidinyl-” and other sulfonamide derivatives lies in its substitution pattern and heterocyclic appendage. Below is a comparative analysis with structurally related compounds:
Key Observations:
This mirrors findings in triazole-based sulfonamides, where halogenation at the 4' position enhanced antimalarial activity . The pyrimidinyl group may offer hydrogen-bonding interactions distinct from triazole-based derivatives, possibly altering target selectivity. For example, triazole derivatives with CF₃ groups showed strong binding to PfDHPS, but pyrimidine’s planar structure could favor interactions with other enzymes or receptors.
Synthetic Methodology :
- The target compound is likely synthesized via nucleophilic substitution of a sulfonyl chloride with a pyrimidinyl amine, analogous to methods described for indoloquinazolinyl sulfonamides . This contrasts with triazole derivatives, which require multi-step syntheses involving cyclization reactions .
Pharmacological Potential: While the target compound’s activity remains underexplored, triazole-based sulfonamides demonstrated promising antimalarial profiles in docking studies, emphasizing the importance of halogen and electron-withdrawing substituents .
Biological Activity
Benzenesulfonamide, 2,5-dichloro-N-2-pyrimidinyl- (CAS Number: 88522-26-3) is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring, with dichloro substitutions and a pyrimidinyl moiety. Its potential applications include antimicrobial and anticancer activities, making it a subject of various scientific investigations.
The synthesis of 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. The reaction conditions are optimized to achieve high yields and purity through recrystallization or column chromatography .
Chemical Structure:
- Molecular Formula: CHClNOS
- Molecular Weight: 295.16 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The presence of the pyrimidin-2-yl group enhances binding affinity and specificity towards these targets .
Antimicrobial Activity
Research has shown that benzenesulfonamide derivatives exhibit significant antimicrobial properties against various pathogens. A study evaluated several derivatives against Gram-positive bacteria, revealing that some exhibited minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against strains such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 4a | E. coli | 6.67 |
| 4h | S. aureus | 6.63 |
| 4e | C. albicans | 6.63 |
| 4d | B. subtilis | 6.72 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer). The IC values ranged from 0.87 to 12.91 μM, showing significant selectivity towards cancer cells compared to non-cancerous cells .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 72 | MDA-MB-231 | 0.126 |
| MCF7 | 17.02 |
Case Studies
- Antiviral Activity: A derivative of benzenesulfonamide was tested for antiviral activity against influenza viruses, showing a reduction in viral load in infected mice and demonstrating a favorable safety profile at doses up to 40 mg/kg .
- In Vivo Toxicity Studies: Toxicity assessments indicated that certain derivatives exhibited low toxicity levels when administered orally in murine models, supporting their potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
